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Compound of Interest

Compound Name:
N-(2-methoxyethyl)-N-

methylglycine

Cat. No.: B15542417 Get Quote

Notice: This document provides a detailed overview of the biological activity of N-methylglycine,

also known as sarcosine. Initial literature searches for "N-(2-methoxyethyl)-N-methylglycine"

did not yield significant data on its biological activity. The available information suggests its

primary use as a chemical intermediate in synthesis. Due to the structural similarity and the

extensive body of research available, this guide focuses on the well-characterized biological

activities of the parent compound, sarcosine.

Executive Summary
N-methylglycine (sarcosine) is an endogenous amino acid derivative that has garnered

significant scientific interest for its multifaceted biological activities. It acts as a modulator of the

N-methyl-D-aspartate (NMDA) receptor through inhibition of the type 1 glycine transporter

(GlyT1) and as a direct co-agonist at the glycine binding site. Furthermore, sarcosine has been

implicated as an oncometabolite in the progression of prostate cancer. This technical guide

provides a comprehensive overview of the quantitative biological data, experimental

methodologies, and associated signaling pathways of sarcosine, intended for researchers,

scientists, and professionals in drug development.

Quantitative Biological Data
The biological activity of sarcosine has been quantified in various in vitro and in vivo systems.

The following tables summarize the key data points for its activity as a GlyT1 inhibitor, an

NMDA receptor co-agonist, and its effects on prostate cancer cells.
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Target Assay System Parameter Value Reference

Glycine

Transporter 1

(GlyT1)

HEK293 cells

expressing

human GlyT1

IC50 91 µM [1]

Glycine

Transporter 2

(GlyT2)

HEK293 cells

expressing

human GlyT2

IC50 >1,000 µM [1]

Glycine

Transporter 1

(GlyT1)

Rat forebrain

membranes
IC50 190 µM

Table 1: Sarcosine Activity as a Glycine Transporter Inhibitor

Receptor Assay System Parameter Value Reference

NMDA Receptor

Cultured

embryonic

mouse

hippocampal

neurons

EC50 (co-agonist

with 100 µM

NMDA)

26 ± 3 µM [2]

Glycine Receptor

Cultured

embryonic

mouse

hippocampal

neurons

EC50 3.2 ± 0.7 mM

Table 2: Sarcosine Activity at Glutamate and Glycine Receptors
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Cell Line Assay Observation Reference

PC-3 (Prostate

Cancer)

Cell

Proliferation/Viability

Stimulation of

proliferation
[3]

LNCaP (Prostate

Cancer)

Cell

Proliferation/Viability

Stimulation of

proliferation
[3]

Benign Prostate

Epithelial Cells
Invasion Assay

Induction of invasive

phenotype upon

addition of exogenous

sarcosine

[4]

Table 3: Effects of Sarcosine on Prostate Cancer Cell Lines

Study

Population
Dosage

Primary

Outcome

Measure

Key Finding Reference

Patients with

stable

schizophrenia

2 g/day (add-on

therapy)

Change in

Positive and

Negative

Syndrome Scale

(PANSS) scores

Significant

improvement in

negative and

overall

symptoms

[5]

Patients with

chronic

schizophrenia

2 g/day (add-on

therapy)

Change in

PANSS scores

Significant

reduction in

negative

symptoms,

general

psychopathology,

and total PANSS

score

[6]

Table 4: Summary of Clinical Trial Data for Sarcosine in Schizophrenia

Signaling Pathways and Mechanisms of Action
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Sarcosine's biological effects are primarily mediated through its interaction with the

glutamatergic system in the central nervous system and its role in the metabolic pathways of

prostate cancer.

Modulation of NMDA Receptor Signaling in
Schizophrenia
In the context of schizophrenia, which is associated with NMDA receptor hypofunction,

sarcosine enhances receptor activity through a dual mechanism. Firstly, it acts as a competitive

inhibitor of the GlyT1 transporter, which is responsible for the reuptake of glycine from the

synaptic cleft. This inhibition leads to an increase in synaptic glycine concentration, thereby

potentiating NMDA receptor activation, as glycine is a mandatory co-agonist. Secondly,

sarcosine can act as a direct co-agonist at the glycine binding site of the NMDA receptor.
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Sarcosine's dual mechanism on NMDA receptor signaling.

Role in Prostate Cancer Progression
In prostate cancer, sarcosine is considered an oncometabolite. Its elevated levels are

associated with cancer progression and metastasis[4]. The metabolic pathway involves the

conversion of glycine to sarcosine by the enzyme Glycine N-Methyltransferase (GNMT), and
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the degradation of sarcosine by Sarcosine Dehydrogenase (SARDH). In prostate cancer, an

upregulation of GNMT and downregulation of SARDH has been observed, leading to an

accumulation of sarcosine. This accumulation promotes an invasive phenotype, although the

precise downstream signaling pathways are still under investigation but are thought to involve

the stimulation of genes related to cell cycle progression[3][7].
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Sarcosine's metabolic pathway and role in prostate cancer.

Experimental Protocols
GlyT1 Inhibition Assay ([³H]Glycine Uptake)
This protocol describes a method to determine the inhibitory activity of compounds on the

Glycine Transporter 1 (GlyT1) using a radiolabeled glycine uptake assay in HEK293 cells stably

expressing human GlyT1.

Materials:

HEK293 cells stably expressing human GlyT1

Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

96-well cell culture plates

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

[³H]Glycine (radiolabeled)

Unlabeled glycine

Test compound (sarcosine)

Scintillation fluid

Microplate scintillation counter

Procedure:

Cell Culture: Culture HEK293-hGlyT1 cells in appropriate medium until confluent.

Cell Seeding: Harvest and seed the cells into 96-well plates at a suitable density and allow

them to adhere overnight.

Compound Incubation: Prepare serial dilutions of sarcosine in assay buffer. Wash the cells

with assay buffer and then pre-incubate them with the different concentrations of sarcosine

for a defined period (e.g., 15-30 minutes) at room temperature.
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Glycine Uptake: Initiate the uptake by adding a solution of [³H]glycine (at a concentration

close to its Km for GlyT1) to each well. Incubate for a specific time (e.g., 10-20 minutes) at

37°C.

Termination of Uptake: Stop the reaction by rapidly aspirating the uptake solution and

washing the cells multiple times with ice-cold assay buffer.

Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation cocktail. Quantify the

amount of incorporated [³H]glycine using a microplate scintillation counter.

Data Analysis: Determine the percentage of inhibition of glycine uptake for each sarcosine

concentration and calculate the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology for NMDA
Receptor Currents
This protocol outlines the measurement of NMDA receptor-mediated currents in cultured

hippocampal neurons in response to sarcosine application.

Materials:

Cultured embryonic mouse hippocampal neurons

External solution (containing NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES, pH 7.4)

Internal solution for patch pipette (containing Cs-gluconate, CsCl, MgCl₂, HEPES, EGTA,

ATP, GTP, pH 7.2)

NMDA

Glycine (as a control)

Sarcosine

Strychnine (to block glycine receptors)

Patch-clamp rig with amplifier and data acquisition system
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Procedure:

Neuron Preparation: Place a coverslip with cultured hippocampal neurons in the recording

chamber and perfuse with external solution.

Patch Pipette: Pull glass pipettes to a resistance of 3-5 MΩ and fill with internal solution.

Whole-Cell Configuration: Obtain a gigaseal on a neuron and then rupture the membrane to

achieve the whole-cell configuration. Clamp the neuron at a holding potential of -60 mV.

Drug Application: Apply 100 µM NMDA along with varying concentrations of sarcosine (or

glycine as a control) using a fast perfusion system. Include 1 µM strychnine in the external

solution to isolate NMDA receptor currents.

Current Recording: Record the inward currents elicited by the co-application of NMDA and

sarcosine.

Data Analysis: Measure the peak amplitude of the NMDA receptor-mediated currents for

each concentration of sarcosine. Plot the concentration-response curve and fit it with the Hill

equation to determine the EC50.

Cell Viability/Proliferation Assay (MTT Assay)
This protocol describes the use of an MTT assay to assess the effect of sarcosine on the

viability and proliferation of prostate cancer cell lines (e.g., PC-3, LNCaP).

Materials:

Prostate cancer cell lines (PC-3, LNCaP)

Culture medium

96-well plates

Sarcosine

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Procedure:

Cell Seeding: Seed the prostate cancer cells in 96-well plates at a predetermined density

and allow them to attach overnight.

Treatment: Treat the cells with various concentrations of sarcosine and incubate for the

desired period (e.g., 24, 48, 72 hours).

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and

incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan

crystals.

Solubilization: Remove the medium and add the solubilization solution to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Express the results as a percentage of the viability of untreated control cells.

In Vivo Prostate Cancer Xenograft Model
This protocol provides a general workflow for evaluating the effect of sarcosine on tumor

growth in a murine xenograft model.

Materials:

Immunocompromised mice (e.g., nude mice)

Prostate cancer cells (e.g., PC-3, LNCaP)

Matrigel (optional)

Sarcosine solution for administration (e.g., in drinking water or via oral gavage)
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Calipers for tumor measurement

Procedure:

Cell Implantation: Subcutaneously inject a suspension of prostate cancer cells (potentially

mixed with Matrigel) into the flank of the mice.

Tumor Growth: Allow the tumors to grow to a palpable size.

Treatment: Randomize the mice into control and treatment groups. Administer sarcosine to

the treatment group daily.

Tumor Monitoring: Measure the tumor dimensions with calipers at regular intervals to

calculate tumor volume. Monitor the body weight and overall health of the mice.

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further

analysis (e.g., weight, histology, gene expression).
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Workflow for in vivo prostate cancer xenograft studies.
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Conclusion
N-methylglycine (sarcosine) exhibits significant and complex biological activities. Its dual role in

modulating NMDA receptor function provides a strong rationale for its investigation as a

therapeutic agent for schizophrenia, with clinical data supporting its efficacy in improving

negative symptoms. Conversely, its function as an oncometabolite in prostate cancer highlights

its importance in cancer biology and as a potential biomarker. The data and protocols

presented in this guide offer a comprehensive resource for researchers and drug development

professionals working on sarcosine and related N-substituted glycine derivatives. Further

research is warranted to fully elucidate the downstream signaling pathways of sarcosine in

prostate cancer and to optimize its therapeutic potential in neuropsychiatric disorders.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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